molecular formula C18H25ClN2O3 B15202859 tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate hydrochloride

tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate hydrochloride

Cat. No.: B15202859
M. Wt: 352.9 g/mol
InChI Key: JFNFHDYGIRIYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate hydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline ring, followed by the introduction of the piperidine ring through a cyclization reaction. The tert-butyl group is then introduced via a tert-butyl esterification reaction. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for purification and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds with quinoline and piperidine rings, such as:

Uniqueness

What sets tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate hydrochloride apart is its specific combination of functional groups and spiro linkage, which confer unique chemical and biological properties

Properties

Molecular Formula

C18H25ClN2O3

Molecular Weight

352.9 g/mol

IUPAC Name

tert-butyl 2-oxospiro[1,4-dihydroquinoline-3,4'-piperidine]-1'-carboxylate;hydrochloride

InChI

InChI=1S/C18H24N2O3.ClH/c1-17(2,3)23-16(22)20-10-8-18(9-11-20)12-13-6-4-5-7-14(13)19-15(18)21;/h4-7H,8-12H2,1-3H3,(H,19,21);1H

InChI Key

JFNFHDYGIRIYIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3NC2=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.